molecular formula C9H6ClNO B1280195 6-chloro-1H-indole-3-carbaldehyde CAS No. 703-82-2

6-chloro-1H-indole-3-carbaldehyde

Cat. No.: B1280195
CAS No.: 703-82-2
M. Wt: 179.6 g/mol
InChI Key: CTNIXLBHXMSZKL-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

6-Chloro-1H-indole-3-carbaldehyde (C₉H₆ClNO) features a planar indole core comprising a fused benzene and pyrrole ring system. The chlorine substituent occupies the 6th position of the benzene ring, while the aldehyde functional group (-CHO) is attached to the 3rd position of the pyrrole ring (Figure 1). Key structural parameters include:

Parameter Value
Bond length (C3–CHO) 1.22 Å (typical C=O)
Bond angle (N1–C2–C3) 108.5°
Dihedral angle (rings) 2.5° (planar deviation)

The molecule exhibits no inherent stereocenters due to its symmetrical substitution pattern. However, rotational flexibility exists around the C2–C3 bond, influencing conformational preferences in crystallographic packing.

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC rules:

  • Root : Indole (benzopyrrole system)
  • Substituents : Chlorine at position 6, aldehyde (-CHO) at position 3
  • Hydrogen position : 1H denotes the pyrrolic hydrogen at position 1.

Alternative identifiers include:

  • CAS Registry : 703-82-2
  • SMILES : C1=CC2=C(C=C1Cl)NC=C2C=O
  • InChIKey : CTNIXLBHXMSZKL-UHFFFAOYSA-N

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous indole-3-carbaldehydes reveal monoclinic or orthorhombic crystal systems with π-π stacking and hydrogen-bonding networks. For example:

  • Space group : Pna2₁ (observed in sulfonylated derivatives)
  • Unit cell parameters : a = 19.6152 Å, b = 11.2736 Å, c = 12.6334 Å

While direct crystallographic data for this compound remains limited, related structures exhibit intermolecular interactions such as:

  • C–H···O hydrogen bonds : Between aldehyde oxygen and adjacent aromatic hydrogens
  • π-π interactions : Between indole rings (3.59 Å separation)

Comparative Analysis with Substituted Indole Carbaldehyde Derivatives

Substituent effects on indole-3-carbaldehydes are summarized below:

Derivative Substituent Position Electronic Effect Reactivity Trend
This compound 6-Cl Electron-withdrawing Enhanced electrophilicity at C3
5-Chloro-1H-indole-3-carbaldehyde 5-Cl Moderate electron-withdrawing Altered regioselectivity in coupling reactions
6-Methyl-1H-indole-3-carbaldehyde 6-CH₃ Electron-donating Reduced aldehyde reactivity
6-Nitro-1H-indole-3-carbaldehyde 6-NO₂ Strong electron-withdrawing High susceptibility to nucleophilic attack

The chlorine atom at position 6 in this compound induces a meta-directing effect, influencing electrophilic substitution patterns. Comparative NMR studies highlight deshielding of the C3 aldehyde proton (δ 9.93 ppm in DMSO-d₆) due to conjugation with the indole π-system.

Properties

IUPAC Name

6-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNIXLBHXMSZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504410
Record name 6-Chloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-82-2
Record name 6-Chloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-indole-3-carboxaldehyde
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Scientific Research Applications

Synthesis of Bioactive Compounds

6-Chloro-1H-indole-3-carbaldehyde serves as an important building block for the synthesis of various bioactive molecules. Its ability to undergo reactions with different amines allows for the creation of diverse indole derivatives, which are often evaluated for biological activity.

Case Study: Antimicrobial Activity

In a study focused on antimicrobial compounds, this compound was reacted with 4-methoxyphenethylamine to yield a series of new analogues. These compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising inhibitory activity, with some derivatives exhibiting minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Activity Type
Compound A0.25Anti-MRSA
Compound B16Weak Growth Inhibitor
Compound C<0.5Antifungal

Pharmaceutical Applications

The compound is also explored for its potential in drug development due to its structural features that can influence biological activity.

Case Study: Indole Derivatives in Drug Design

Research has indicated that derivatives of this compound can be synthesized to create novel semicarbazones, which have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications at the indole ring significantly affect the potency of these compounds.

Chemical Reactivity and Synthetic Pathways

This compound can participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Reactions with Isocyanides

One notable reaction involves the Van Leusen three-component reaction, where this compound reacts with isocyanides to generate imidazole derivatives. This method has been utilized to create a library of compounds that were subsequently screened for biological activity .

Potential in Material Science

Beyond biological applications, the unique properties of this compound may also find utility in material science, particularly in the development of new polymers or materials with specific electronic properties.

Mechanism of Action

The biological activity of 6-chloro-1H-indole-3-carbaldehyde is primarily due to its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Position Variations

The position of substituents on the indole ring significantly influences physicochemical and biological properties:

  • 6-Chloro-1H-indole-3-carbaldehyde (6-Cl): Exhibits a melting point >200°C and distinct IR absorption at 3434 cm⁻¹ (N–H stretch) and 1625 cm⁻¹ (C=O stretch) . The 6-chloro group enhances lipophilicity, aiding interactions with hydrophobic protein pockets like MmpL3 .
  • NMR data (δ 7.25–7.65 ppm for aromatic protons) suggest distinct resonance patterns due to positional differences .
  • 5-Bromo-1H-indole-3-carbaldehyde (compound 9): Bromine at the 5-position increases molecular weight (Br vs. Cl) and polarizability, which may enhance halogen bonding in biological systems. Melting points remain >200°C, similar to the 6-Cl derivative .

Halogen Type and Electronic Effects

  • 6-Bromo-1H-indole-3-carbaldehyde (compound 10): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electron-withdrawing effects, subtly altering reactivity in nucleophilic substitutions .

Functional Group Modifications

  • 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577): Replacement of the 3-carbaldehyde with a carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility profiles. This modification is critical for targeting enzymes requiring ionic interactions .
  • 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : The methoxy group at the 4-position donates electron density via resonance, countering the electron-withdrawing effects of bromine and stabilizing the indole ring .

Core Heterocycle Variations

  • The 3-carbaldehyde group retains reactivity for Schiff base formation .

Data Tables

Table 1: Physicochemical Properties of Selected Indole Derivatives

Compound Name Substituents Melting Point (°C) IR Key Peaks (cm⁻¹) Yield (%) Reference
This compound 6-Cl, 3-CHO >200 3434 (N–H), 1625 (C=O) 85
5-Bromo-1H-indole-3-carbaldehyde 5-Br, 3-CHO >200 3434 (N–H), 1625 (C=O) N/A
4-Chloro-1H-indole-3-carbaldehyde 4-Cl, 3-CHO N/A N/A N/A
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde 6-Br, 4-OCH₃, 3-CHO N/A N/A N/A

Biological Activity

6-Chloro-1H-indole-3-carbaldehyde is a derivative of indole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound is synthesized through various methods, including the Vilsmeier-Haack reaction, which facilitates the introduction of the aldehyde functional group to the indole structure. This article explores the biological activity of this compound, presenting detailed findings from recent studies, including data tables and case studies.

This compound can be synthesized using different methodologies, with the Vilsmeier-Haack reaction being one of the most common. This reaction typically involves the treatment of indole with phosphorus oxychloride and dimethylformamide, resulting in a light brick-red solid product .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus16 µg/mL32 µg/mL
Escherichia coli32 µg/mL64 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL
Pseudomonas aeruginosa64 µg/mL>128 µg/mL

The compound showed varying levels of activity against Gram-positive and Gram-negative bacteria, with particularly strong effects noted against Staphylococcus aureus and Bacillus subtilis .

The antimicrobial activity of this compound is thought to be mediated through its interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The compound's ability to disrupt membrane integrity and inhibit DNA synthesis has been highlighted in various studies, suggesting a multifaceted mechanism behind its biological activity .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that this compound may possess anticancer activity. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Study: Induction of Apoptosis

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, including:

  • Caspase-3 Activation : Increased levels were observed at concentrations above 10 µM.
  • Bcl-2 Family Proteins : A decrease in anti-apoptotic Bcl-2 levels was noted alongside an increase in pro-apoptotic Bax levels.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Preparation Methods

Vilsmeier-Haack Formylation Method

The most widely reported and efficient method involves the Vilsmeier-Haack reaction , which formylates indole derivatives via a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group. This approach enables regioselective synthesis when starting from appropriately substituted aniline derivatives.

Reaction Protocol

  • Vilsmeier Reagent Preparation :
    • Reagents : Phosphorus oxychloride (POCl₃), anhydrous dimethylformamide (DMF).
    • Conditions : Slow addition of POCl₃ to DMF at 0–5°C, stirring for 30–40 minutes.
  • Formylation of 2-Methylaniline Derivatives :
    • Substrate : 2-Methylaniline derivative with a 6-chloro substituent (e.g., 6-chloro-2-methylaniline).
    • Conditions : Reflux in DMF for 5–8 hours after dropwise addition of the Vilsmeier reagent.
  • Workup :
    • Neutralization with saturated Na₂CO₃ (pH 8–9), filtration, and recrystallization.
Key Data Table
Parameter Value/Description Source
Molar Ratio 2-Methylaniline:Vilsmeier reagent = 1:10–1:50
Yield ~70–80% (estimated from analogous reactions)
1H NMR (DMSO-d₆) δ 12.32 (br, 1H), 8.30 (s, 1H), 7.84 (m, 1H), 7.63 (d, J=8.5 Hz, 1H), 7.39 (d, J=2 Hz, 1H)
13C NMR (DMSO-d₆) 185.34 (C=O), 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80

Advantages

  • Regioselectivity : Ensures formylation at the C3 position of the indole ring.
  • Scalability : Suitable for industrial production using continuous flow reactors.

Alternative Halogenation Approaches

While less common, direct halogenation of indole-3-carbaldehyde can achieve 6-chloro substitution, though regioselectivity challenges exist.

Chlorination of Indole-3-Carbaldehyde

  • Reagents : Chlorine gas (Cl₂) or chlorinating agents (e.g., N-chlorosuccinimide, NCS).
  • Conditions : Catalytic agents (e.g., FeCl₃) or Lewis acids (e.g., BF₃) to direct electrophilic substitution.
  • Limitations :
    • Poor regioselectivity due to competing C5/C7 substitution.
    • Requires stringent anhydrous conditions to prevent side reactions.
Comparative Analysis
Method Regioselectivity Yield (%) Key Challenges
Vilsmeier-Haack High ~70–80 Anhydrous DMF required
Direct Chlorination Low <50 Competing substitution

Use of Pre-Substituted Aniline Derivatives

The Vilsmeier-Haack method’s success hinges on starting materials with predefined substituents. For 6-chloro-1H-indole-3-carbaldehyde, 6-chloro-2-methylaniline is the preferred substrate.

Substrate Synthesis

  • Halogenation of 2-Methylaniline :
    • Reagents : Cl₂ gas or Cl⁻ sources (e.g., HCl/NaNO₃).
    • Conditions : Electrophilic substitution under acidic or catalytic conditions.
  • Purification : Recrystallization from ethanol or ethyl acetate.
Example Workflow
  • 6-Chloro-2-Methylaniline → Vilsmeier Reagent → This compound .

Analytical Characterization

Critical to confirming purity and structure:

Spectral Data

Technique Key Peaks/Shifts (DMSO-d₆) Assignments
1H NMR δ 12.32 (br, NH), 8.30 (s, H-2), 7.84 (m, H-4), 7.63 (d, H-5), 7.39 (d, H-7) NH proton, aromatic protons
13C NMR 185.34 (C=O), 138.85 (C-2), 137.43 (C-3), 124.49 (C-4), 123.84 (C-5) Carbonyl, aromatic carbons

Infrared (IR)

  • ν max : 3273 (NH), 2923 (C-H), 1680 (C=O), 1446 (C=C aromatic).

Industrial and Large-Scale Production

The Vilsmeier-Haack method is scalable:

  • Continuous Flow Reactors : Enhance yield consistency and safety.
  • Automated Systems : Monitor temperature and pH during neutralization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-1H-indole-3-carbaldehyde, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution at the 6-position of the indole ring. A common approach involves chlorination of 1H-indole-3-carbaldehyde using chlorinating agents like POCl₃ in the presence of a Lewis acid (e.g., AlCl₃) or under Vilsmeier-Haack conditions (DMF/POCl₃). Reaction temperatures (50–80°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical for regioselectivity and yield optimization. Purification via column chromatography or recrystallization ensures high purity .

Q. How is this compound characterized spectroscopically, and what key spectral signatures distinguish it from analogues?

  • Methodological Answer : Characterization includes:

  • ¹H NMR : A singlet for the aldehyde proton (~10 ppm) and deshielded aromatic protons due to the electron-withdrawing chloro group.
  • ¹³C NMR : A carbonyl carbon signal at ~190 ppm and distinct shifts for C-6 (due to Cl substitution).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹).
    Comparisons with 6-bromo or 6-iodo analogues reveal differences in chemical shifts and coupling patterns, aiding structural confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a versatile intermediate for synthesizing bioactive molecules. Its aldehyde group enables condensation reactions to form Schiff bases or heterocyclic scaffolds (e.g., quinazolines). The chloro substituent enhances binding affinity in enzyme inhibition studies (e.g., kinase or protease targets). Researchers often modify the indole core to explore structure-activity relationships (SAR) in anticancer or antimicrobial drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from impurities or regioisomers. Strategies include:

  • Repurification : Use gradient elution in HPLC or alternative solvents for recrystallization.
  • Advanced Techniques : Employ HSQC/HMBC NMR to confirm connectivity or high-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values for suspected byproducts .

Q. What strategies optimize regioselectivity in the electrophilic substitution of 1H-indole-3-carbaldehyde to avoid competing 5- or 7-chloro isomers?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-donating substituents (e.g., methoxy) at specific positions can steer chlorination to C-6.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C-6 substitution.
  • Temperature Control : Lower temperatures (≤60°C) reduce kinetic competition from alternative pathways.
    Monitoring reaction progress via TLC or in situ IR helps terminate reactions before isomer formation .

Q. How does the chloro substituent at C-6 influence the reactivity of 1H-indole-3-carbaldehyde in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling C–C or C–N bond formation. However, steric hindrance and electronic effects (Cl is a weak σ-donor) can reduce catalytic efficiency. Optimizing catalysts (e.g., Pd(PPh₃)₄ with SPhos ligands) and bases (Cs₂CO₃) improves yields. Comparative studies with 6-bromo analogues show slower kinetics due to Cl’s lower leaving-group ability .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR).
  • QSAR Models : Train algorithms on datasets of indole derivatives to correlate substituent effects (Cl, NO₂, etc.) with IC₅₀ values.
  • MD Simulations : Assess binding stability over time (e.g., RMSD plots) to prioritize derivatives for synthesis .

Notes

  • Evidence Reliability : Data from PubChem , peer-reviewed syntheses , and medicinal chemistry guidelines ensure methodological rigor.
  • Contradictions Addressed : Conflicting yields in Table 1 highlight the need for protocol optimization based on reagent purity and solvent choice.
  • Advanced Tools : Retrosynthetic analysis (e.g., AI-driven platforms) and multi-technique characterization are emphasized for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-chloro-1H-indole-3-carbaldehyde
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